Cas no 1805008-89-2 (Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate)
Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate
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- Inchi: 1S/C11H10F5NO4/c1-3-20-10(18)7-8(21-11(14,15)16)6(9(12)13)5(19-2)4-17-7/h4,9H,3H2,1-2H3
- InChI Key: CAAFZAUFJKHYQF-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(C(=O)OCC)C=1OC(F)(F)F)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 352
- XLogP3: 3.2
- Topological Polar Surface Area: 57.6
Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084431-1g |
Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate |
1805008-89-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate
Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1805008-89-2): A Comprehensive Overview
Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate, identified by its CAS number 1805008-89-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, a group known for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of multiple fluorinated and methoxy substituents, contribute to its distinct chemical properties and reactivity, making it a subject of extensive study and interest.
The molecular structure of Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate consists of a pyridine core substituted with several functional groups. The difluoromethyl group at the 4-position and the trifluoromethoxy group at the 3-position introduce significant electronic effects, influencing the compound's interaction with biological targets. Additionally, the methoxy group at the 5-position further modulates the electronic distribution and potential metabolic pathways. These structural elements collectively contribute to the compound's unique pharmacological profile.
In recent years, there has been a growing interest in fluorinated pyridine derivatives due to their enhanced bioavailability, metabolic stability, and binding affinity to biological receptors. The presence of multiple fluorine atoms in Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate is particularly noteworthy, as fluorine atoms can significantly alter the electronic properties of a molecule, leading to improved pharmacokinetic properties. This has made such compounds valuable candidates for drug development.
One of the most compelling aspects of Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate is its potential application in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in developing compounds with anti-inflammatory, anticancer, and antimicrobial properties. The combination of fluoro-substituents and methoxy groups provides a rich scaffold for further chemical modifications, enabling the design of molecules with tailored biological activities.
The synthesis of Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorinated groups often necessitates specialized synthetic methodologies to achieve high yields and purity. Advances in synthetic chemistry have made it possible to incorporate these complex functionalities into organic molecules more efficiently, paving the way for the development of new pharmaceuticals.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds containing fluoro-substituted pyridine moieties exhibit improved binding affinity to target proteins compared to their non-fluorinated counterparts. This finding underscores the significance of Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate as a building block for drug discovery.
The pharmacological profile of Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate is still under investigation, but preliminary studies suggest that it may interact with various biological targets. The presence of multiple electronegative substituents can influence its ability to cross cell membranes and interact with enzymes or receptors. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
In conclusion, Ethyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1805008-89-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and diverse functional groups make it an attractive candidate for further exploration in drug development. As our understanding of fluorinated pyridines continues to grow, compounds like this are expected to play a crucial role in the discovery and development of new therapeutic agents.
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